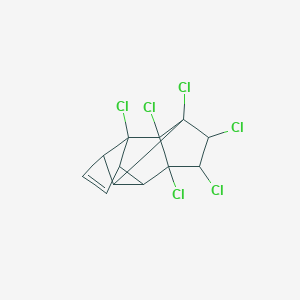
Photoaldrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photoaldrin, also known as this compound, is a useful research compound. Its molecular formula is C12H8Cl6 and its molecular weight is 364.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Photoaldrin is chemically represented as C12H8Cl6, characterized by its molecular structure that includes multiple chlorine atoms. Understanding its structural properties is crucial for determining its reactivity and potential applications. The crystal structure of this compound has been analyzed, revealing insights into its stability and interaction with other compounds .
Environmental Applications
1. Soil Remediation:
this compound's persistence in soil and its potential toxicity make it a subject of study in soil remediation techniques. Research indicates that photodecomposition products like this compound may play a role in the degradation of more harmful organochlorine pesticides in contaminated soils. This process can be enhanced through specific environmental conditions that promote photolytic reactions .
2. Environmental Monitoring:
The detection and quantification of this compound in environmental samples are critical for assessing contamination levels. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to monitor the presence of this compound and its enantiomers in soil samples, providing valuable data for environmental health assessments .
Analytical Chemistry Applications
1. Method Development:
this compound's unique properties have led to the development of sophisticated analytical methods aimed at detecting trace levels in various matrices. Researchers have focused on optimizing extraction and analytical techniques to improve sensitivity and specificity for this compound detection, which is essential for regulatory compliance and environmental safety .
2. Isomer Analysis:
Studies have shown that this compound exists as different enantiomers, which can exhibit varied biological activities. Analyzing these enantiomers is crucial for understanding their environmental fate and toxicological profiles. The resolution of these isomers can provide insights into their behavior in ecosystems and their potential effects on human health .
Material Science Applications
1. Photoinitiators:
this compound has been explored as a potential photoinitiator in polymerization processes. Its ability to absorb light and initiate chemical reactions makes it suitable for applications in coatings, adhesives, and 3D printing technologies. Research indicates that modifying the chemical structure of this compound can enhance its efficiency as a photoinitiator, expanding its applicability in material science .
2. Drug Delivery Systems:
The incorporation of this compound derivatives into drug delivery systems has been investigated due to their photochemical properties. These systems can be designed to release therapeutic agents upon exposure to specific wavelengths of light, providing controlled release mechanisms that enhance treatment efficacy while minimizing side effects .
Case Studies
Propriétés
Numéro CAS |
13350-71-5 |
|---|---|
Formule moléculaire |
C12H8Cl6 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
1,2,3,10,11,12-hexachloropentacyclo[6.4.0.02,10.03,7.04,9]dodec-5-ene |
InChI |
InChI=1S/C12H8Cl6/c13-7-8(14)11(17)6-4-2-1-3-5(6)10(7,16)12(11,18)9(3,4)15/h1-8H |
Clé InChI |
WOLXXINQKHSWTP-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C4C1C2(C5(C4(C(C(C35Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC2C3C4C1C2(C5(C4(C(C(C35Cl)Cl)Cl)Cl)Cl)Cl |
Synonymes |
PHOTOALDRIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















